Cas no 736991-52-9 (2-(Piperazin-1-yl)benzaldehyde)

2-(Piperazin-1-yl)benzaldehyde is a versatile chemical intermediate featuring a benzaldehyde core substituted with a piperazine moiety at the 2-position. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functional groups, which enable further derivatization via the aldehyde group and the secondary amine of the piperazine ring. Its structure makes it a useful building block for constructing heterocyclic compounds, ligands, and bioactive molecules. The piperazine moiety enhances solubility and binding affinity in medicinal chemistry applications, while the aldehyde group allows for straightforward condensation or nucleophilic addition reactions. This compound is typically handled under controlled conditions due to its reactivity.
2-(Piperazin-1-yl)benzaldehyde structure
736991-52-9 structure
Product Name:2-(Piperazin-1-yl)benzaldehyde
CAS No:736991-52-9
MF:C11H14N2O
MW:190.241662502289
MDL:MFCD04116301
CID:559802
PubChem ID:1515169
Update Time:2025-10-21

2-(Piperazin-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Piperazin-1-yl-benzaldehyde
    • 2-(Piperazin-1-yl)benzaldehyde
    • 2-piperazin-1-ylbenzaldehyde
    • Benzaldehyde,2-(1-piperazinyl)-
    • 2-(1-piperazinyl)benzaldehyde
    • 2-piperazinylbenzaldehyde
    • MFCD04116301
    • AKOS006345966
    • EN300-725335
    • NITSFGVLNGNYOS-UHFFFAOYSA-N
    • FT-0644865
    • DTXSID40363909
    • PS-3903
    • A837900
    • CS-0213352
    • SCHEMBL2659195
    • 736991-52-9
    • piperazinyl benzaldehyde
    • DB-008822
    • MDL: MFCD04116301
    • Inchi: 1S/C11H14N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2
    • InChI Key: NITSFGVLNGNYOS-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC=CC=1N1CCNCC1

Computed Properties

  • Exact Mass: 190.11100
  • Monoisotopic Mass: 190.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3A^2
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.123
  • Boiling Point: 355°C at 760 mmHg
  • Flash Point: 168.5°C
  • Refractive Index: 1.582
  • PSA: 32.34000
  • LogP: 1.30250

2-(Piperazin-1-yl)benzaldehyde Security Information

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abcr
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2-(Piperazin-1-yl)benzaldehyde Production Method

2-(Piperazin-1-yl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:736991-52-9)2-(Piperazin-1-yl)benzaldehyde
Order Number:A837900
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:41
Price ($):378.0
Email:sales@amadischem.com

Additional information on 2-(Piperazin-1-yl)benzaldehyde

2-(Piperazin-1-yl)benzaldehyde: A Comprehensive Overview

2-(Piperazin-1-yl)benzaldehyde, also known by its CAS number 736991-52-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a piperazine ring. The piperazine group, a six-membered ring containing two nitrogen atoms, is a common structural motif in various bioactive compounds, making 2-(Piperazin-1-yl)benzaldehyde a promising candidate for further exploration in drug discovery and material science.

The synthesis of 2-(Piperazin-1-yl)benzaldehyde typically involves multi-step reactions, often starting from benzaldehyde derivatives and incorporating the piperazine ring through nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield. These developments highlight the importance of optimizing synthetic pathways to meet the growing demand for this compound in both academic and industrial settings.

2-(Piperazin-1-yl)benzaldehyde has been extensively studied for its potential pharmacological applications. Research has shown that this compound exhibits significant bioactivity, particularly in the context of enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain kinases, making it a potential lead compound for anti-cancer therapies. Additionally, its interaction with G-protein coupled receptors (GPCRs) suggests its role in modulating signaling pathways associated with neurodegenerative diseases.

The structural versatility of 2-(Piperazin-1-yl)benzaldehyde allows for further functionalization, enabling the creation of derivative compounds with enhanced bioactivity. Recent research has focused on modifying the piperazine ring to improve solubility and bioavailability, as well as to enhance selectivity towards specific targets. These modifications have led to the development of analogs with improved pharmacokinetic profiles, paving the way for preclinical testing and eventual clinical applications.

In addition to its pharmacological applications, 2-(Piperazin-1-yl)benzaldehyde has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has been explored for applications in catalysis and sensor development. Recent studies have highlighted its use as a ligand in metalloenzymes, demonstrating its potential in catalytic asymmetric synthesis—a field that continues to grow in importance for the production of chiral pharmaceuticals.

The growing interest in 2-(Piperazin-1-yl)benzaldehyde is reflected in the increasing number of research publications and patent filings related to this compound. Its unique combination of structural features and bioactivity positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new properties and applications, the significance of this compound is expected to grow further.

In conclusion, 2-(Piperazin-1-yl)benzaldehyde, with its CAS number 736991-52-9, represents a compelling example of how structural diversity can lead to multifaceted applications in chemistry and pharmacology. Its potential as a drug candidate, coupled with its utility in materials science, underscores the importance of continued research into this compound. As new insights emerge from ongoing studies, 2-(Piperazin-1-yl)benzaldehyde is poised to play an increasingly prominent role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:736991-52-9)2-(Piperazin-1-yl)benzaldehyde
A837900
Purity:99%
Quantity:10g
Price ($):378.0
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